5-Bromoperhydroisoquinoline hydrobromide
Description
5-Bromoperhydroisoquinoline hydrobromide (CAS 90435-92-0) is a saturated heterocyclic compound derived from isoquinoline. Its molecular formula is C₉H₁₆BrN·HBr, with a molecular weight of 299.05 g/mol and a purity of 97% . The "perhydro" prefix indicates full hydrogenation of the isoquinoline ring, resulting in a non-aromatic, bicyclic structure. The hydrobromide salt form enhances solubility and stability, making it suitable for applications in pharmaceutical intermediates or organic synthesis.
Properties
IUPAC Name |
5-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h7-9,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLQIPZDRVZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2C(C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379804 | |
| Record name | 5-bromoperhydroisoquinoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90435-92-0 | |
| Record name | 5-bromoperhydroisoquinoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoperhydroisoquinoline hydrobromide typically involves the bromination of perhydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isoquinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Bromination
The compound’s synthesis may involve bromination strategies similar to those used for isoquinoline derivatives. For example, N-bromosuccinimide (NBS) in the presence of nitric acid and potassium nitrate has been used to introduce bromine at specific positions in isoquinoline frameworks . This method ensures selective bromination under controlled conditions, though direct evidence for its application to 5-Bromoperhydroisoquinoline hydrobromide is inferred from analogous systems .
N-alkylation
The hydrobromide salt’s nitrogen center can undergo N-alkylation with alkyl bromides (e.g., 1-bromooctane) in the presence of a strong base like cesium carbonate. This yields N-alkylated derivatives, as demonstrated in related 1,5-naphthyridine systems .
N-acylation
Similar protocols enable N-acylation using acylating agents, forming quaternary ammonium salts that eliminate hydrogen halides under basic conditions .
Trifluoromethylation
The compound may participate in trifluoromethylation under conditions involving hydrogen fluoride (HF) activation. For example, 1,5-naphthyridines have been selectively trifluoromethylated at C-2 using CF₃SiMe₃ and DMPU, achieving yields up to 32% .
Photocatalyzed C–H Amination
While not directly reported for this compound, photocatalyzed radical reactions (e.g., using Ir catalysts) could enable C–H amination or amidation. For instance, visible-light-driven protocols with methyl thioglycolate have been used to form nitrogen-centered radicals in pyrrolidine systems, suggesting potential applicability .
Key Reaction Data
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceutical Agents
5-Bromoperhydroisoquinoline hydrobromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its structural features allow for the modification needed to develop drugs that can interact effectively with biological targets .
Therapeutic Research
Ongoing research is investigating its potential therapeutic uses, especially in neuropharmacology. Studies have suggested that derivatives of this compound may exhibit significant biological activities, such as antimicrobial and anticancer properties, which are critical in drug development .
Organic Chemistry Research
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in synthetic pathways .
Chemical Reactivity
The compound can participate in oxidation reactions to yield quinoline derivatives and can also undergo nucleophilic substitution where the bromine atom is replaced by other functional groups. These reactions are fundamental in developing new chemical entities with desired properties .
Material Science
Development of New Materials
This compound is being explored for its potential applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure may enhance the performance and durability of materials used in various industrial applications .
Biological Studies
Biological Interactions and Mechanisms
Researchers are utilizing this compound to study its interactions within biological systems. Understanding how this compound affects cellular mechanisms can lead to insights into potential therapeutic targets for various diseases .
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceuticals | Intermediate in drug synthesis for neurological disorders; therapeutic research into antimicrobial and anticancer properties. |
| Organic Chemistry | Building block for complex molecules; participates in oxidation and substitution reactions. |
| Material Science | Development of polymers and coatings with enhanced performance characteristics. |
| Biological Studies | Exploration of interactions with biological systems; potential therapeutic targets identification. |
Case Studies and Research Findings
- Neuropharmacological Studies : Research has indicated that derivatives of this compound show promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety .
- Antimicrobial Activity Investigation : A study highlighted the antimicrobial properties of certain derivatives, suggesting their potential use as lead compounds for developing new antibiotics .
- Material Development Innovations : Recent advancements have demonstrated the use of this compound in creating novel materials that exhibit unique electrical or thermal properties, which could be useful in electronics or coatings .
Mechanism of Action
The mechanism of action of 5-Bromoperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 5-Bromoperhydroisoquinoline hydrobromide and related compounds:
Key Observations:
Aromaticity vs. Saturation: 5-Bromoisoquinoline retains an aromatic isoquinoline ring, enabling π-π interactions and electrophilic substitution reactions . Example: 5-Bromoisoquinoline undergoes metalation to yield 6-aminoisoquinoline, a reaction facilitated by its aromatic system . The perhydro variant may instead favor nucleophilic substitutions or reductions.
Halogen Substituent Effects: Bromine (atomic radius: 1.85 Å) introduces greater steric bulk and polarizability compared to chlorine (atomic radius: 1.75 Å), influencing electronic effects and reaction kinetics. For instance, 5-Bromoisoquinoline may undergo slower nucleophilic aromatic substitution than 5-Chloroisoquinoline due to bromine’s weaker leaving-group ability .
Salt Form vs. Free Base: Hydrobromide salts (e.g., this compound and Pyridine hydrobromide) exhibit higher water solubility than their free bases, critical for bioavailability in pharmaceutical contexts .
Biological Activity
5-Bromoperhydroisoquinoline hydrobromide is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrN and is characterized by a brominated perhydroisoquinoline structure. This compound is soluble in water and exhibits properties typical of isoquinoline derivatives, which are known for their diverse biological activities.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Several studies have shown that compounds with isoquinoline structures possess antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration.
- Cytotoxic Effects : A study highlighted that certain brominated isoquinolines exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymes : It is suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : There is potential for this compound to act as a modulator of neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
Case Studies
Case studies provide valuable insights into the practical applications and effects of this compound:
-
Case Study on Anticancer Activity :
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to analyze apoptotic markers, confirming the compound's potential as an anticancer agent . -
Neuroprotection in Animal Models :
In a rodent model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved behavioral outcomes. The study suggested that the compound might mitigate oxidative stress through upregulation of antioxidant enzymes .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
